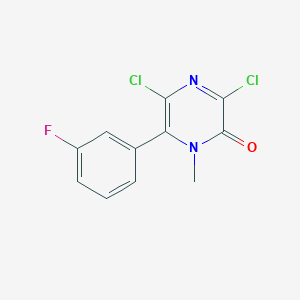

3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinone family. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyrazinone ring, making it a halogenated derivative. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one typically involves multiple steps. One common method includes the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and 3,5-dichloropyrazine.

Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Synthetic Route: The synthetic route may include steps like halogenation, nucleophilic substitution, and cyclization to form the pyrazinone ring.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazinones.

Scientific Research Applications

3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one has several scientific research applications:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various reactions.

Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs for treating diseases such as cancer and microbial infections.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the context of its use, whether in biological research or medicinal applications.

Comparison with Similar Compounds

3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one can be compared with other similar compounds, such as:

3,5-Dichloropyrazin-2(1H)-one: This compound lacks the fluorophenyl group, making it less complex and potentially less reactive.

6-(3-Fluorophenyl)-1-methylpyrazin-2(1H)-one: This compound lacks the chlorine atoms, which may affect its reactivity and interactions with other molecules.

3,5-Dichloro-1-methylpyrazin-2(1H)-one:

The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which impart distinct chemical and physical properties, making it valuable for various scientific research applications.

Biological Activity

3,5-Dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2(1H)-one, with the CAS number 1269529-93-2, is a synthetic compound that has garnered attention for its potential biological activities. The molecular formula is C11H7Cl2FN2O, and it has a molecular weight of 273.09 g/mol. This compound is characterized by its unique pyrazinone structure, which contributes to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. It has shown significant effectiveness against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits bactericidal effects, inhibiting protein synthesis and affecting nucleic acid production pathways.

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| MRSA | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus | 62.5 - 125 | Inhibition of nucleic acid production |

Antibiofilm Activity

The compound also demonstrates moderate-to-good antibiofilm activity. Its effectiveness in disrupting biofilm formation can be quantified through the following metrics:

| Bacterial Strain | MBIC (μg/mL) | MBEC (μg/mL) |

|---|---|---|

| MRSA | 62.216 - 124.432 | 124.432 - 248.863 |

| Staphylococcus epidermidis (SE) | 31.108 - 62.216 | 124.432 - 248.863 |

These findings suggest that the compound can significantly reduce biofilm viability compared to standard antibiotics like ciprofloxacin.

Case Studies and Experimental Findings

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's activity against various pathogens in both planktonic and biofilm states. The results indicated that it inhibited biofilm formation effectively and reduced the viability of established biofilms by up to 75% in certain conditions .

Another investigation focused on its antifungal properties, where it was found to exhibit fungicidal activity against Candida species, surpassing fluconazole in efficacy at specific concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of halogen atoms, particularly chlorine and fluorine, appears crucial for enhancing antimicrobial potency. Variations in substituent groups on the pyrazinone ring significantly affect the compound's interaction with microbial targets.

Properties

Molecular Formula |

C11H7Cl2FN2O |

|---|---|

Molecular Weight |

273.09 g/mol |

IUPAC Name |

3,5-dichloro-6-(3-fluorophenyl)-1-methylpyrazin-2-one |

InChI |

InChI=1S/C11H7Cl2FN2O/c1-16-8(6-3-2-4-7(14)5-6)9(12)15-10(13)11(16)17/h2-5H,1H3 |

InChI Key |

GTIUBLJJBMCCMB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.